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Cascarilladiene

Cat. No.: B13944381
CAS No.: 59742-39-1
M. Wt: 204.35 g/mol
InChI Key: IVBZYUKCNLJUDA-UHFFFAOYSA-N
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Description

Overview of Sesquiterpenoid Chemical Diversity and Biological Roles

Sesquiterpenoids represent a large and exceptionally diverse class of naturally occurring organic compounds. researchgate.netnumberanalytics.com Derived from the assembly of three isoprene (B109036) units, they possess a 15-carbon backbone that can be arranged in a multitude of cyclic and acyclic structures. mdpi.com This structural variety, encompassing over 300 different carbon skeletons, gives rise to a vast array of compounds, including hydrocarbons, alcohols, ketones, and lactones. researchgate.netnumberanalytics.com Sesquiterpenoids are found across the biological kingdoms, being prominently produced by plants, fungi, and even some insects. researchgate.netunn.edu.ng

In plants, sesquiterpenoids play crucial roles in defense mechanisms against herbivores and pathogens, acting as antifeedants, toxins, and antimicrobial agents. numberanalytics.comunn.edu.ng They also function as signaling molecules, such as the aphid alarm pheromone β-farnesene, and can attract predators of herbivores. unn.edu.ng In fungi, these compounds contribute to chemical defense and can exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects. researchgate.net The diverse biological functions of sesquiterpenoids have made them a focal point of research in fields such as chemical ecology, medicine, and agriculture. researchgate.netmdpi.com

Historical Context of Cascarilladiene Discovery and Structural Revision

The journey of understanding this compound has been marked by initial discovery followed by necessary structural correction, a common narrative in the study of complex natural products. nih.gov The initial isolation and characterization of natural products can sometimes lead to incorrect structural assignments due to the limitations of analytical techniques at the time. As more advanced spectroscopic and synthetic methods become available, these initial structures are often re-examined and revised. This process of discovery and revision is a fundamental aspect of natural product chemistry, ensuring the accuracy of the chemical literature and providing a solid foundation for further research into the biosynthesis and potential applications of these molecules. nih.gov

Position of this compound within the Germacrene Sesquiterpenoid Subfamily

This compound is classified as a member of the germacrene subfamily of sesquiterpenoids. whiterose.ac.ukwikipedia.org The germacrenes are characterized by a ten-membered ring system and are key intermediates in the biosynthesis of many other types of sesquiterpenes. wikipedia.org Specifically, germacrenes like germacrene A and germacrene D are precursors to a wide variety of bicyclic sesquiterpenoids. whiterose.ac.uk this compound synthase, the enzyme responsible for its production, shows sequence similarity to other known sesquiterpene synthases, such as germacrene A synthase. biorxiv.org The biosynthesis of this compound proceeds through the cyclization of farnesyl pyrophosphate (FPP), the universal precursor for all sesquiterpenoids. mdpi.comnih.gov

Rationale for Advanced Research into this compound Pathways and Derivatives

Advanced research into the biosynthetic pathways of compounds like this compound is driven by several key factors. Understanding the enzymatic steps and genetic regulation involved in its formation can enable the metabolic engineering of microorganisms or plants to produce this and related compounds in higher yields. researchgate.net This is particularly relevant for compounds with potential industrial or pharmaceutical applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24 B13944381 Cascarilladiene CAS No. 59742-39-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59742-39-1

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

3,3a,6-trimethyl-1-propan-2-yl-1,2,3,4-tetrahydroindene

InChI

InChI=1S/C15H24/c1-10(2)13-9-12(4)15(5)7-6-11(3)8-14(13)15/h6,8,10,12-13H,7,9H2,1-5H3

InChI Key

IVBZYUKCNLJUDA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=CC(=CCC12C)C)C(C)C

boiling_point

266.00 to 267.00 °C. @ 760.00 mm Hg

Origin of Product

United States

Natural Occurrence and Distribution Within Biological Systems

Botanical Sources of Cascarilladiene

Solidago canadensis as a Producer of this compound

This compound has been identified as a minor sesquiterpene component in the essential oil of Solidago canadensis, commonly known as Canadian goldenrod. uni-hamburg.de While not one of the most abundant compounds, its presence contributes to the complex chemical profile of the plant's essential oil. uni-hamburg.decore.ac.uk The essential oil of S. canadensis is predominantly composed of mono- and sesquiterpene hydrocarbons, with major constituents typically including germacrene D, limonene, and α-pinene. nih.gov The yield of essential oil from the flowering tops of S. canadensis is obtained through steam distillation. florihana.com

Croton eluteria and Cascarilla Oil Composition

Croton eluteria, a small tree or shrub native to the Caribbean, is a significant source of cascarilla oil, where this compound is a notable constituent. tinkturenpresse.dewikipedia.org The bark of C. eluteria contains between 1.5% and 3% volatile oils. wikipedia.orgrain-tree.com Studies on the composition of commercial cascarilla oil have identified this compound (eudesma-5,7-diene) as a major component, accounting for approximately 6% to 11% of the total oil. tinkturenpresse.de Other significant compounds in cascarilla oil include p-cymene, geranylacetone, cascarilladienone, and linalool. tinkturenpresse.de The essential oil is obtained by distilling the bark of the plant. perfumerflavorist.com

Presence in Bryophytes (e.g., Preissia quadrata)

This compound has also been detected in the bryophyte Preissia quadrata (now known as Marchantia quadrata), a thallose liverwort. researchgate.netbritishbryologicalsociety.org.ukrbge.org.uksocietequebecoisedebryologie.org Researchers have used preparative gas chromatography to isolate this compound from this species, along with other sesquiterpenoids like germacrene and alismol. researchgate.net This finding is significant as it demonstrates the occurrence of this compound outside of vascular plants. P. quadrata is characterized by its pale-green thalli with deep-violet or red-brown margins and lacks gemma cups. bas.bg

Identification in Salvia Species Essential Oils

The essential oils of certain Salvia (sage) species have been shown to contain this compound. mdpi.com For instance, analysis of the essential oils from two endangered Malagasy sage species, Salvia sessilifolia and Salvia leucodermis, confirmed the presence of this compound. mdpi.com The identification required the use of two columns with different polarities during gas chromatography due to the co-elution of this compound with (E)-β-caryophyllene. mdpi.com The major constituents in the essential oils of these two species were (E)-β-caryophyllene, myrcene, α-humulene, (E)-nerolidol, and caryophyllene (B1175711) oxide. mdpi.com Other studies on various Salvia species have highlighted different dominant compounds, such as 1,8-cineole, germacrene-D, and α-thujone, indicating significant chemical diversity within the genus. scivisionpub.comtubitak.gov.trnih.govresearchgate.net

Documentation in Magnolia grandis Volatile Constituents

This compound has been identified in the volatile constituents of Magnolia grandis, a large evergreen tree. acgpubs.orgresearchgate.net Specifically, it was detected at a concentration of 1.5% in the leaf oil of M. grandis from Vietnam. acgpubs.orgresearchgate.net The essential oils from the leaves, twigs, and ripe fruits of this plant are rich in monoterpene hydrocarbons. acgpubs.orgaromaticplant.org The major components of the leaf oil were identified as α-pinene, linalool, and (E)-β-caryophyllene. acgpubs.orgresearchgate.net Magnolia grandis is considered a critically endangered species. bgci.org

Compound Data

Botanical SourceFamilyPlant Part UsedThis compound Concentration (%)Major Co-occurring Compounds
Solidago canadensisAsteraceaeFlowering topsMinor componentGermacrene D, Limonene, α-Pinene
Croton eluteriaEuphorbiaceaeBark6 - 11p-Cymene, Geranylacetone, Cascarilladienone
Vetiveria zizanioidesPoaceaeRootsPresentKhusimol, α-Vetivone, β-Vetivone
Preissia quadrataMarchantiaceaeThallusPresentGermacrene, Alismol
Salvia sessilifoliaLamiaceaeAerial partsPresent(E)-β-Caryophyllene, Myrcene, α-Humulene
Salvia leucodermisLamiaceaeAerial partsPresent(E)-β-Caryophyllene, Myrcene, α-Humulene
Magnolia grandisMagnoliaceaeLeaves1.5α-Pinene, Linalool, (E)-β-Caryophyllene

Occurrence in Actinolema macrolema Sesquiterpene Hydrocarbons

The essential oil of Actinolema macrolema, a plant belonging to the Apiaceae family, has been found to contain this compound. tubitak.gov.tr A study involving the hydrodistillation of the plant's crushed fruits identified this compound as a minor constituent.

In an analysis of the essential oil fractions, this compound was present at a concentration of 0.10% in two separate samples (A and B) derived from the fruit. tubitak.gov.tr This research highlights the contribution of this compound to the complex mixture of sesquiterpene hydrocarbons in Actinolema macrolema. tubitak.gov.tr

Table 1: this compound in Actinolema macrolema Essential Oil

Sample Plant Part Percentage of this compound
A Fruit 0.10% ± 0.00

General Distribution Across Plant Families (e.g., Asteraceae)

This compound has been identified in a variety of plant families, with a notable prevalence in the Asteraceae family. Research has documented its presence as a volatile compound in several species within this family. For instance, it is listed as a minor constituent in the roots of Gynura bicolor DC. researchgate.net The essential oil of Kleinia anteuphorbium, another member of the Asteraceae family, also contains this compound. nih.gov

Further investigation into the Asteraceae family reveals the presence of a this compound synthase enzyme in Solidago canadensis. researchgate.netbiorxiv.org Additionally, studies on Cynara cardunculus (globe artichoke) have explored the ability of its enzymes to convert this compound. nih.gov

Beyond the Asteraceae family, this compound has been detected in other plant families as well. For example, eudesmane-type sesquiterpene hydrocarbons, which include this compound, have been found in the liverwort Symphyogyna brasiliensis Nees & Mont. archive.orgarchive.org It has also been reported in Warburgia ugandensis of the Canellaceae family and in the bark essential oil of Abies alba (silver fir) from the Pinaceae family. mdpi.comku.ac.ke

Table 2: Selected Plant Species Containing this compound

Plant Species Family Finding
Actinolema macrolema Apiaceae Found in the fruit's essential oil. tubitak.gov.tr
Gynura bicolor Asteraceae Minor constituent in the roots. researchgate.net
Kleinia anteuphorbium Asteraceae Present in the essential oil. nih.gov
Solidago canadensis Asteraceae Contains this compound synthase. researchgate.netbiorxiv.org
Cynara cardunculus Asteraceae Enzymes capable of converting this compound. nih.gov
Symphyogyna brasiliensis Symphyogynaceae Detected as an eudesmane-type sesquiterpene. archive.orgarchive.org
Warburgia ugandensis Canellaceae Identified in plant extracts. ku.ac.ke

Microbial Production and Symbiotic Associations

While this compound is a natural plant product, there is growing interest in its production through microbial platforms. Research has explored the use of genetically engineered microorganisms for the synthesis of isoprenoids, including sesquiterpenes like this compound.

The elucidation of metabolic pathways such as the mevalonate (B85504) (MEV) and 1-deoxy-D-xylulose-5-phosphate (DXP) pathways has enabled the biosynthetic production of these compounds in microbes. google.com Specifically, nucleotide sequences encoding for this compound synthase have been identified and are available for use in genetically modifying host cells for production. google.com

Studies have demonstrated the potential of using engineered yeast to produce sesquiterpenes. For example, enzymes from Cynara cardunculus co-expressed in yeast were tested for their ability to convert non-natural substrates like this compound. nih.gov This indicates the feasibility of using microbial systems for the bioconversion and production of this compound and its derivatives, although the oxidation activity was less than with its native substrate. researchgate.net These efforts are part of a broader strategy to develop microbe-based platforms for the sustainable production of valuable sesquiterpenes. researchgate.net

There is currently limited direct evidence to suggest that this compound is produced as a result of symbiotic associations in nature.

Biosynthesis of Cascarilladiene

General Terpenoid Precursor Pathways

All terpenoids, including cascarilladiene, originate from two primary five-carbon (C5) isomers: Isopentenyl Diphosphate (B83284) (IPP) and its isomer, Dimethylallyl Diphosphate (DMAPP). wikipedia.orgplos.org Plants utilize two distinct and spatially separated metabolic pathways to produce these essential building blocks. rsc.orgtaylorfrancis.com

The mevalonate (B85504) (MVA) pathway is a critical metabolic route present in eukaryotes, archaea, and some bacteria. wikipedia.org In plants, this pathway operates in the cytosol and is the primary source of precursors for sesquiterpenes (C15) and triterpenes (C30). rsc.orgtaylorfrancis.com The MVA pathway begins with acetyl-CoA and proceeds through a series of enzymatic steps to produce IPP. wikipedia.orgyeastgenome.orggoogle.com IPP can then be converted to its isomer, DMAPP, by the enzyme IPP isomerase. plos.org

The key enzymatic reactions of the MVA pathway are outlined below:

Table 1: Key enzymatic steps in the Mevalonate (MVA) Pathway leading to the synthesis of Isopentenyl Diphosphate (IPP). This pathway is a foundational route for numerous biomolecules. google.comasm.org

The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, also known as the non-mevalonate pathway, is another route for the biosynthesis of IPP and DMAPP. wikipedia.orgunivie.ac.at In plants, the MEP pathway is located in the plastids. rsc.org It is the primary source for the precursors of monoterpenes (C10), diterpenes (C20), and carotenoids. rsc.org This pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate. google.com While the MVA pathway in the cytosol is the principal source for sesquiterpene precursors, the two pathways are interconnected, allowing for some exchange of intermediates. taylorfrancis.com However, sesquiterpenes like this compound are generally derived from the MVA pathway. univie.ac.at

Farnesyl diphosphate (FPP), a C15 isoprenoid, is the direct and universal precursor for the synthesis of all sesquiterpenes. wikipedia.orgbrainkart.comresearchgate.net FPP is formed through the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP, a reaction catalyzed by FPP synthase (FPPS). plos.orgfrontierspartnerships.org This process first generates geranyl diphosphate (GPP, C10), which then condenses with another IPP molecule to yield FPP. plos.org Once formed, FPP serves as the substrate for a class of enzymes known as terpene synthases (TPS), which catalyze the cyclization and rearrangement reactions that produce the vast diversity of sesquiterpene carbon skeletons. plos.orgresearchgate.net The formation of this compound is therefore dependent on the availability of FPP. researchgate.net

Methylerythritol Phosphate (B84403) (MEP) Pathway Contribution

Enzymatic Transformations in this compound Formation

The final step in the formation of the characteristic this compound skeleton is controlled by a specific enzyme that recognizes FPP as its substrate.

This compound synthase (CDS) is the specific terpene synthase responsible for converting farnesyl diphosphate into this compound. This enzyme catalyzes the complex cyclization cascade of the linear FPP molecule to form the bicyclic structure of this compound.

The gene encoding this compound synthase has been successfully identified and isolated, notably from Canada goldenrod (Solidago canadensis). plos.orgbiorxiv.org Researchers utilized transcriptome sequencing of plant tissues to identify candidate genes encoding terpene synthases. biorxiv.org Through functional characterization, where the candidate gene is expressed in a host system like E. coli or yeast and fed with the FPP substrate, the specific function can be determined. nih.gov Analysis of the resulting products via techniques like gas chromatography-mass spectrometry (GC-MS) confirms the identity of the synthesized compound. A this compound synthase from Solidago canadensis has been characterized and its sequence deposited in public databases, serving as a reference for phylogenetic and functional studies of other sesquiterpene synthases. plos.orgbiorxiv.org

Table 2: Details of the characterized this compound Synthase (CDS) gene from Solidago canadensis. This enzyme is a key determinant in the production of this compound. plos.orgbiorxiv.org

Characterization of this compound Synthase (CDS)

Functional Expression and Product Specificity (e.g., in E. coli)

The functional expression of the this compound synthase has been successfully achieved in microbial systems like Escherichia coli. uni-hamburg.dedeutsche-digitale-bibliothek.decore.ac.uk This heterologous expression allows for the detailed study of the enzyme's function and product specificity in a controlled environment. When the gene encoding this compound synthase from Solidago canadensis is expressed in E. coli, the bacterium gains the ability to produce this compound, demonstrating the singular role of this enzyme in its synthesis. uni-hamburg.dedeutsche-digitale-bibliothek.decore.ac.uk The use of E. coli as a host system is advantageous for characterizing enzyme activity due to its well-understood genetics and rapid growth. elifesciences.orgnih.gov

Enzymatic Reaction Mechanisms and Stereochemistry of Cyclization

The formation of this compound involves a sophisticated enzymatic reaction that proceeds through a series of carbocationic intermediates. The process begins with the ionization of the substrate, farnesyl diphosphate (FPP), which then undergoes a series of cyclizations. beilstein-journals.org These cyclization cascades are enzyme-dependent and occur in a regio- and stereoselective manner, ensuring the formation of the correct cyclic structure. nih.gov The stereochemistry of the final product is meticulously controlled by the enzyme's active site, which dictates the folding of the acyclic precursor and the trajectory of the cyclization reactions. youtube.com While the general principles of radical cyclization are known, the specific enzymatic control ensures high fidelity in product formation. wikipedia.org

Substrate Promiscuity and Multi-product Formation (e.g., δ-selinene as a byproduct)

While this compound synthase is specific in its primary product, some terpene synthases exhibit a degree of substrate promiscuity, leading to the formation of multiple products from a single substrate. For instance, δ-selinene synthase can produce a variety of sesquiterpene olefins from farnesyl diphosphate. nih.gov This multi-product outcome can arise from different cyclization pathways or premature termination of the reaction cascade. In the context of this compound synthesis, minor byproducts such as δ-selinene may be formed, reflecting the complex nature of the enzymatic reaction. nih.govnih.govthegoodscentscompany.com

Role of Ancillary Enzymes in the Pathway

The biosynthesis of this compound does not occur in isolation. It is part of a broader metabolic network where other enzymes play crucial roles in providing precursors and modifying the final products.

Germacrene A Synthase (GAS) as an Upstream Enzyme

Germacrene A synthase (GAS) is a key upstream enzyme in the biosynthesis of many sesquiterpenoids, including the precursors to this compound. wikipedia.orgnih.gov GAS catalyzes the conversion of farnesyl diphosphate (FPP) to germacrene A. biorxiv.orgnih.gov This reaction is a committed step in the biosynthesis of a large family of sesquiterpene lactones. nih.gov The expression of GAS has been observed in various plant tissues, indicating its fundamental role in sesquiterpene metabolism. biorxiv.org

Germacrene A Oxidase (GAO/CYP71AV9) and its Catalytic Promiscuity Towards this compound and Related Sesquiterpenes

Germacrene A oxidase (GAO), a cytochrome P450 enzyme also known as CYP71AV9, is responsible for the oxidation of germacrene A. researchgate.netresearchgate.net Interestingly, GAO exhibits significant catalytic promiscuity. nih.govnih.gov Research has shown that CYP71AV9 from Cynara cardunculus can convert not only its native substrate but also other sesquiterpenes like amorpha-4,11-diene, (+)-germacrene D, and this compound into their oxidized forms when co-expressed with the corresponding terpene synthases in yeast. researchgate.netnih.govresearchgate.net This broad substrate acceptance highlights the evolutionary potential of this enzyme family. nih.govnih.gov

Cytochrome P450 Monooxygenases (CYP71AV Subfamily) in Oxidative Modifications

The CYP71AV subfamily of cytochrome P450 monooxygenases plays a critical role in the oxidative modification of various sesquiterpenes. researchgate.net Enzymes in this subfamily, such as CYP71AV9, are involved in the biosynthesis of sesquiterpene lactones by catalyzing key oxidation steps. nih.gov For example, they can convert germacrene A to germacrene A acid. researchgate.net The catalytic promiscuity of these enzymes allows them to act on a range of sesquiterpene skeletons, contributing to the vast diversity of sesquiterpenoids found in nature. researchgate.netnih.gov

Proposed Biosynthetic Cascade from FPP to this compound (e.g., involving germacrene C)

The formation of this compound from FPP is an intricate enzymatic process catalyzed by a specific class of enzymes known as terpene synthases (TPS). The direct cyclization of FPP to this compound is performed by a this compound synthase. uni-hamburg.de A specific instance of this enzyme has been identified in Solidago canadensis. plos.orgbiorxiv.orgplos.org

The proposed biosynthetic cascade begins with the universal sesquiterpene precursor, (2E,6E)-farnesyl diphosphate (FPP). The this compound synthase initiates the reaction by catalyzing the ionization of FPP, which involves the removal of the diphosphate group to generate a farnesyl carbocation. This is followed by a series of complex intramolecular cyclizations and rearrangements.

While direct conversion is known, the biosynthesis of many related sesquiterpenes often proceeds through common, stable intermediates like germacrenes. For instance, the biosynthesis of costunolide (B1669451), a sesquiterpene lactone, involves the cyclization of FPP to (+)-germacrene A by a germacrene A synthase (GAS). whiterose.ac.uknih.gov This intermediate is then subject to further enzymatic modifications. wur.nl

Phylogenetic analyses of terpene synthases provide evidence for the evolutionary relationships between different cyclization reactions. A study on Litsea cubeba revealed that the known this compound synthase from Solidago canadensis clusters in a phylogenetic tree with other sesquiterpene synthases, including a germacrene C synthase-like protein from Solanum lycopersicum. plos.org This relationship suggests a shared evolutionary history and potentially similar catalytic mechanisms or carbocationic intermediates. It is plausible that the cyclization cascade leading to this compound shares steps with the formation of germacrene-type intermediates, which are then channeled toward the final this compound skeleton rather than being released. Research into a germacrene A synthase from Artemisia pallens (ApTPS1), which shows high sequence similarity to this compound synthase, further supports this close mechanistic linkage. biorxiv.org

Transcriptomic and Proteomic Analysis of Biosynthetic Gene Expression

The fields of transcriptomics (the study of the complete set of RNA transcripts) and proteomics (the large-scale study of proteins) provide powerful tools to uncover the genetic basis of specialized metabolic pathways, such as the one leading to this compound.

Differential Expression Patterns of Terpenoid Biosynthesis Genes

The synthesis of terpenoids is a highly regulated process, with the expression of biosynthetic genes often varying significantly between different plant tissues, developmental stages, and in response to environmental stimuli. iomcworld.com Transcriptomic studies across numerous plant species have consistently revealed these differential expression patterns. nih.govfrontiersin.orgmdpi.comcas.cz

Key genes in the upstream mevalonate (MVA) and 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways, which supply the FPP precursor, exhibit this behavior. For example, genes encoding enzymes like 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) and 1-deoxy-D-xylulose 5-phosphate synthase (DXS) often show tissue-specific expression that correlates with the accumulation of certain terpenoids. nih.govoup.com Similarly, the expression of downstream terpene synthase (TPS) genes, which determine the final terpenoid structure, is frequently localized to specific tissues or induced under particular conditions. frontiersin.orgcas.cz In Litsea cubeba, the expression of genes related to terpenoid biosynthesis was found to be significantly affected by light and darkness, with many genes in the MVA and MEP pathways being downregulated in the dark. mdpi.com Proteomic analyses have corroborated these findings, showing changes in the abundance of proteins involved in secondary metabolic pathways in response to various treatments. mdpi.comnih.gov

The following table summarizes representative findings on the differential expression of key genes in terpenoid biosynthesis from various plant studies.

Gene/EnzymePlant SpeciesObservationReference
HMGR, DXS, FPPS, etc.Rehmannia glutinosaHomologous genes of key enzymes showed differential expression associated with specific terpenoid (sterol, saponin, iridoid) biosynthesis. nih.gov
Terpene Synthases (TPS)Opisthopappus taihangensis19 terpenoid synthesis-related genes were differentially expressed between leaves and inflorescences. frontiersin.org
MVA Pathway GenesValeriana faurieiMost genes of the MVA pathway (e.g., AACT, HMGR, MK) showed the highest expression levels in the stem. mdpi.com
Limonene synthase, 1,8-cineole synthaseEucalyptus camaldulensisSignificant differential expression of key TPS genes between young and mature leaves. cas.cz
DXS3, HMGS1, TPS19Litsea cubebaExpression of plastid-localized terpenoid pathway genes was markedly downregulated under darkness treatment. mdpi.com

Identification of Novel Gene Candidates through Sequencing

Next-generation sequencing (NGS) technologies have revolutionized the discovery of genes involved in the biosynthesis of natural products, particularly in non-model organisms where genomic information is scarce. mdpi.comnih.gov By sequencing the entire transcriptome (RNA-Seq), researchers can generate a comprehensive catalog of expressed genes in a specific tissue or at a particular time. frontiersin.org

This approach has been successfully used to identify novel genes in terpenoid biosynthetic pathways. For instance, a systematic analysis of the Salvia miltiorrhiza genome identified 40 genes related to terpenoid biosynthesis, 27 of which were novel. oup.com Similarly, transcriptome sequencing of Litsea cubeba led to the identification of 14 previously unknown terpene synthase genes. plos.orgnih.gov The general workflow involves deep sequencing of RNA, followed by de novo assembly of the sequence reads to reconstruct full-length transcripts. These transcripts are then annotated by comparing their sequences against public databases (e.g., KEGG, Gene Ontology) to assign putative functions. nih.govfrontiersin.org This computational approach allows for the rapid identification of candidate genes, such as terpene synthases and cytochrome P450s, which can then be functionally characterized through biochemical assays. nih.govnih.gov

The table below provides examples of studies that have successfully used sequencing to identify novel gene candidates in terpenoid pathways.

Study FocusPlant SpeciesKey FindingsReference
Tanshinone BiosynthesisSalvia miltiorrhizaIdentified 40 terpenoid biosynthesis-related genes from the genome, including 27 novel genes from 19 families. oup.com
Essential Oil BiosynthesisLitsea cubebaDe novo assembly of the transcriptome yielded 68,648 unigenes; 14 novel terpene synthase genes were identified. plos.orgnih.gov
Thapsigargin BiosynthesisThapsia garganicaTranscriptome sequencing led to the discovery and characterization of genes involved in the first steps of sesquiterpene lactone biosynthesis. iomcworld.com
Terpenoid BiosynthesisArtemisia argyiCombined PacBio and Illumina sequencing identified 36,820 non-redundant transcripts, including multiple candidate genes for enzymes like DXS, HMGR, and TPS. frontiersin.org

Genomic Organization and Gene Clustering in Biosynthetic Pathways

In plants, the genes responsible for a specific metabolic pathway are sometimes physically co-located on a chromosome, forming a biosynthetic gene cluster (BGC). pnas.orgresearchgate.net This genomic arrangement is advantageous as it facilitates the co-inheritance and co-regulation of all the necessary genes for producing a particular compound or class of compounds. pnas.org

Terpenoid biosynthesis is a pathway where gene clustering has been frequently observed. pnas.orgmdpi.com A typical terpenoid BGC contains the gene for a core terpene synthase (TPS) along with genes for modifying enzymes, most commonly cytochrome P450-dependent monooxygenases (CYPs), which decorate the initial terpene scaffold with functional groups like hydroxyls. pnas.orgmdpi.com Such clusters have been identified for diterpenoid biosynthesis in rice and for triterpene biosynthesis in oat and Arabidopsis thaliana. pnas.org The identification of these clusters is often achieved through genome sequencing and analysis with specialized computational tools like plantiSMASH, which can predict the locations of BGCs. researchgate.netmdpi.com The study of gene clusters provides crucial insights into the evolution of metabolic pathways and offers a powerful tool for metabolic engineering, as an entire pathway can potentially be transferred as a single genetic unit.

The following table lists examples of characterized terpenoid biosynthetic gene clusters in different plant species.

Cluster Name/TypePlant SpeciesKey Genes in ClusterReference
Momilactone ClusterOryza sativa (rice)Diterpene synthase, CYPs (CYP99A2, CYP99A3) pnas.org
Phytocassane ClusterOryza sativa (rice)Diterpene synthase, CYPs (CYP71Z6, CYP71Z7, CYP99A4) pnas.org
Thalianol ClusterArabidopsis thalianaTriterpene synthase, CYPs pnas.org
Avenacin ClusterAvena strigosa (oat)Triterpene synthase, CYPs pnas.org
Terpene BGCsNicotiana tabacum (tobacco)Identified 7 terpene-related BGCs containing TPS and CYP genes. mdpi.com

Compound Reference Table

Metabolic Engineering and Synthetic Biology Approaches for Cascarilladiene Production

Engineering Microbial Hosts (e.g., Saccharomyces cerevisiae, Escherichia coli) for Heterologous Expression

Microbial hosts such as the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli are workhorses for the heterologous production of valuable compounds, including terpenes. uminho.pt Their well-characterized genetics and physiology make them ideal platforms for metabolic engineering. nih.gov The introduction of a cascarilladiene synthase gene into these organisms is the foundational step, but achieving high yields requires a multi-faceted approach to optimize the host's metabolism. unimi.itzlibrary.to

Optimization of Isoprenoid Precursor Flux

A critical aspect of producing this compound in microbial hosts is ensuring a sufficient supply of its isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.com Both S. cerevisiae and E. coli have native pathways for isoprenoid biosynthesis—the mevalonate (B85504) (MVA) pathway in yeast and the methylerythritol 4-phosphate (MEP) pathway in bacteria. nih.gov However, the native flux through these pathways is often a limiting factor for high-level terpene production.

To address this, researchers have employed several strategies:

Overexpression of Key Pathway Enzymes: A common and effective strategy is to overexpress rate-limiting enzymes in the native isoprenoid pathway. mdpi.com For instance, in S. cerevisiae, overexpression of a truncated version of HMG-CoA reductase (tHMG1), a key regulatory enzyme in the MVA pathway, has been shown to significantly increase the production of various terpenoids. oup.comsciepublish.com Similarly, in E. coli, overexpression of genes such as dxs (1-deoxy-D-xylulose-5-phosphate synthase) and idi (isopentenyl diphosphate isomerase) from the MEP pathway can boost precursor availability. nih.gov

Introduction of Heterologous Pathways: To bypass the tightly regulated native pathways, a heterologous MVA pathway from S. cerevisiae can be introduced into E. coli. unimi.it This strategy has proven successful in increasing the production of various terpenes by providing an independent and efficient route to IPP and DMAPP.

Isopentenol (B1216264) Utilization Pathway (IUP): A more recent and innovative approach is the implementation of the isopentenol utilization pathway (IUP). This synthetic pathway provides a shortcut to IPP and DMAPP by converting isoprenol or prenol, which can be supplied in the culture medium, in just two enzymatic steps. sciepublish.comnih.gov This method circumvents the competition for precursors with essential native pathways, such as sterol biosynthesis in yeast. nih.gov

Strategy Description Target Organism(s) Key Genes/Enzymes
Overexpression of Native Pathway Enzymes Increasing the expression of rate-limiting enzymes in the endogenous isoprenoid pathway.S. cerevisiae, E. colitHMG1, ERG20, IDI1 (S. cerevisiae); dxs, idi, ispF (E. coli)
Heterologous MVA Pathway Introducing the mevalonate pathway from yeast into bacteria.E. coliGenes of the MVA pathway from S. cerevisiae.
Isopentenol Utilization Pathway (IUP) A synthetic two-step pathway converting isoprenol/prenol to IPP/DMAPP.S. cerevisiaeCholine kinase (CK), Isopentenyl phosphate (B84403) kinase (IPK).

Co-expression of Terpene Synthases and Oxidases

The biosynthesis of many complex terpenoids, including potentially modified forms of this compound, involves not only a terpene synthase but also subsequent modification by enzymes like cytochrome P450 monooxygenases (P450s). nih.gov These oxidases introduce functional groups that can alter the biological activity and chemical properties of the terpene scaffold.

Effective production of such modified terpenes in a microbial host necessitates the co-expression of both the terpene synthase and the relevant P450s. oup.com This can be challenging as P450s are membrane-bound proteins that require a specific redox partner, a cytochrome P450 reductase (CPR), for their activity. frontiersin.org Successful strategies often involve:

Fusion Proteins: Creating fusion proteins that link the terpene synthase to the P450 can enhance catalytic efficiency through substrate channeling. asm.org

Optimization of P450 and CPR Expression: Fine-tuning the expression levels of both the P450 and its corresponding CPR is crucial for achieving high catalytic activity. frontiersin.org

Cellular Localization: Ensuring that the terpene synthase and the P450 are localized in the same cellular compartment can improve the efficiency of the biosynthetic pathway. mdpi.com

Overcoming Metabolic Bottlenecks

Beyond precursor supply, several other metabolic bottlenecks can limit the production of this compound in microbial hosts. nih.gov These include:

Competition from aCompeting Pathways: The precursors IPP and DMAPP are essential for the synthesis of vital molecules in the host cell, such as sterols in yeast. rsc.org This creates competition for the heterologous this compound synthase. Downregulating competing pathways, for example by repressing the gene for squalene (B77637) synthase (ERG9) in yeast, can redirect metabolic flux towards the desired product. oup.com

Cofactor Imbalance: The biosynthesis of terpenes is an energy-intensive process that consumes ATP and NADPH. oup.com Engineering the host's central carbon metabolism to increase the supply of these cofactors can significantly improve product yields.

Product Toxicity: High concentrations of some terpenes can be toxic to microbial cells, damaging cell membranes and inhibiting growth. nih.gov Strategies to mitigate toxicity include in situ product removal, where the product is continuously extracted from the culture medium, and engineering the host for increased tolerance.

Bottleneck Description Mitigation Strategy Example
Competing Pathways Native metabolic pathways consume the same precursors required for this compound synthesis.Downregulation of key enzymes in competing pathways.Repression of squalene synthase (ERG9) in S. cerevisiae.
Cofactor Imbalance Insufficient supply of ATP and NADPH for the energy-demanding terpene biosynthesis.Engineering central carbon metabolism to enhance cofactor regeneration.Overexpression of enzymes in the pentose (B10789219) phosphate pathway.
Product Toxicity Accumulation of the terpene product to levels that are toxic to the microbial host.In situ product removal or engineering for increased tolerance.Use of a two-phase fermentation system with an organic solvent overlay.

Plant Metabolic Engineering for Enhanced this compound Accumulation or Novel Product Formation

In addition to microbial systems, the direct engineering of plants offers a promising avenue for increasing the production of this compound and other valuable terpenes. d-nb.info This approach leverages the plant's natural ability to synthesize these compounds and can be used to enhance existing pathways or create novel products.

Gene Overexpression and Silencing Strategies

Traditional genetic engineering techniques such as gene overexpression and gene silencing can be employed to manipulate terpene biosynthesis in plants. frontiersin.orgnih.gov

Overexpression: Increasing the expression of the this compound synthase gene, or other key enzymes in the upstream isoprenoid pathway like GPP synthase, can lead to higher accumulation of the final product. frontiersin.org This strategy aims to boost the metabolic flux towards this compound by increasing the amount of the rate-limiting enzymes.

Gene Silencing (RNA interference - RNAi): Conversely, gene silencing techniques like RNAi can be used to downregulate the expression of genes involved in competing metabolic pathways. nih.gov By reducing the activity of enzymes that divert precursors away from this compound synthesis, more resources become available for the desired pathway.

CRISPR/Cas9-Targeted Mutagenesis of Biosynthetic Genes

The advent of CRISPR/Cas9 technology has revolutionized plant metabolic engineering by enabling precise and efficient targeted mutagenesis of specific genes. researchgate.netnih.gov This powerful tool can be used to:

Knock-out Competing Genes: CRISPR/Cas9 can be used to create loss-of-function mutations in genes that encode for enzymes in competing pathways, effectively shutting them down and redirecting metabolic flux. researchgate.netfrontiersin.org This is often a more permanent and complete solution than gene silencing.

Modify Enzyme Function: By introducing specific mutations into the coding sequence of a biosynthetic gene, it is possible to alter the enzyme's substrate specificity or product profile, potentially leading to the formation of novel this compound derivatives.

Multiplex Genome Editing: A significant advantage of CRISPR/Cas9 is the ability to target multiple genes simultaneously. nih.gov This allows for the comprehensive remodeling of complex metabolic networks to optimize the production of a target compound like this compound.

The application of these advanced genetic tools holds great promise for developing new plant varieties with enhanced production of this compound and other valuable natural products, contributing to a more sustainable and bio-based economy. usda.govresearchgate.net

Development of Cell-Free Biosynthesis Systems

The development of cell-free biosynthesis systems represents a promising frontier for the production of complex natural products like this compound. These systems, which utilize the enzymatic machinery of cells without the constraints of maintaining cell viability, offer several advantages over traditional in vivo fermentation. mdpi.comnih.gov By removing the cellular context, researchers can directly manipulate reaction conditions, enzyme concentrations, and substrate availability to optimize the production of a target molecule. mdpi.comnih.gov This approach also circumvents issues related to product toxicity to the host organism and the diversion of metabolic resources to cellular growth and maintenance. nih.gov

While specific studies on the cell-free biosynthesis of this compound are not yet prominent in publicly available research, the principles and methodologies have been successfully applied to other sesquiterpenes, providing a clear blueprint for future work on this compound. The core of a cell-free system for this compound production would involve the enzymatic conversion of a suitable precursor, typically farnesyl pyrophosphate (FPP), into the target sesquiterpene. This reaction is catalyzed by a specific terpene synthase, in this case, a this compound synthase.

Research into the cell-free production of other sesquiterpenes, such as amorphadiene (B190566) and α-farnesene, has demonstrated the feasibility of this approach. For instance, a seven-enzyme pathway was reconstituted in a cell-free system to produce amorpha-4,11-diene from mevalonate. nih.gov In another example, a light-driven in vitro enzymatic system was developed for the synthesis of α-farnesene from methanol, showcasing the potential for using unconventional and cost-effective substrates. nih.gov These systems often rely on a modular design, where different parts of a metabolic pathway can be optimized independently and then combined.

A cell-free system for this compound could be constructed using purified enzymes or, more conveniently, by mixing lysates of engineered E. coli strains that overexpress each of the required enzymes in the biosynthetic pathway. oup.com This modular approach allows for the rapid prototyping and optimization of the pathway. For example, the concentrations of enzymes like those in the mevalonate pathway and the this compound synthase itself could be precisely controlled to maximize flux towards the final product and minimize the accumulation of inhibitory intermediates. nih.gov

The table below summarizes findings from cell-free biosynthesis studies of other relevant terpenoids, illustrating the potential for this compound production.

Target ProductStarting SubstrateKey EnzymesProduction TiterReference
LimoneneGlucose9 heterologous enzymes (20 steps)90.2 mg/L oup.com
α-FarneseneMethanol13 enzymes in two modules1.43 mg/L nih.gov
α-FarneseneGlycolaldehyde-2.40 mg/L nih.gov
Amorpha-4,11-dieneMevalonate7-enzyme pathwayNot specified nih.gov

The successful development of cell-free systems for these structurally related compounds underscores the significant potential for establishing a robust and efficient in vitro platform for this compound synthesis. Such a system would not only facilitate the sustainable production of this valuable compound but also provide a powerful tool for studying the intricate biochemistry of its formation.

Advanced Analytical Methodologies in Cascarilladiene Research

Chromatographic Techniques for Separation and Purification

Chromatography is the cornerstone for isolating Cascarilladiene from essential oils and plant extracts, which are typically complex mixtures of volatile and non-volatile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a principal technique for the analysis of volatile compounds such as those found in essential oils. frontiersin.orgresearchgate.net The process involves a gas chromatograph to separate the components of a mixture, which are then ionized and detected by a mass spectrometer. core.ac.ukepfl.ch This combination allows for the identification of individual substances based on their unique mass spectrum and retention time. epfl.ch

In the analysis of essential oils containing this compound, GC-MS is used to identify and quantify its presence. nih.goveuropeanpharmaceuticalreview.com However, a significant analytical challenge arises from the co-elution of this compound with (E)-β-caryophyllene, another common sesquiterpene, particularly on non-polar chromatography columns. nobraintoosmall.co.nz This overlap can complicate accurate identification and quantification. To overcome this, researchers often employ two columns of different polarities to achieve better separation. nobraintoosmall.co.nz The identification of this compound is further confirmed by comparing its GC retention indices with those of reference compounds. nobraintoosmall.co.nz

Table 1: Example of GC-MS Data for this compound

Parameter Value Source
Retention Index 1420 libretexts.org
Relative Abundance 0.7% libretexts.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. vscht.cznih.gov It is particularly well-suited for the analysis of non-volatile, polar, and thermally unstable molecules that are not amenable to GC-MS. savemyexams.comlibretexts.org This makes it an invaluable tool for metabolomics and for studying biosynthetic pathways, where many intermediates are non-volatile. nih.govlibretexts.org

In the context of this compound research, LC-MS is the method of choice for analyzing its potential non-volatile derivatives and the intermediates of its biosynthetic pathway. The biosynthesis of sesquiterpenes like this compound proceeds from farnesyl pyrophosphate (FPP) through a series of enzymatic steps, often involving phosphorylated or hydroxylated intermediates. nih.gov LC-MS/MS (tandem mass spectrometry) can be used to detect and quantify these pathway intermediates at very low concentrations. libretexts.org This allows researchers to identify bottlenecks in engineered metabolic pathways and to understand the mechanisms of sesquiterpene synthases. nih.gov While direct analysis of this compound itself is typically done by GC-MS, LC-MS is crucial for understanding how it is produced in biological systems. europeanpharmaceuticalreview.com

Many natural compounds, including sesquiterpenes, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. Enantioselective gas chromatography is a specialized technique used to separate these enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification. Modified cyclodextrins are commonly used as CSPs for this purpose.

Research on the essential oil constituents of liverworts has successfully employed enantioselective gas chromatography to identify specific stereoisomers of the terpenes present. Through this technique, it was determined that this compound can be present as the (-)-cascarilladiene enantiomer in certain natural sources. The coupling of enantioselective GC with mass spectrometry provides an unambiguous method for both separating and identifying specific enantiomers, even at trace levels.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Derivatives and Pathway Intermediates

Spectroscopic Characterization Techniques

Following separation, spectroscopic methods are employed to elucidate the precise molecular structure of the isolated compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. It exploits the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For structural confirmation of compounds like this compound, Carbon-13 NMR (¹³C NMR) is particularly valuable.

¹³C NMR spectroscopy provides a distinct signal for each unique carbon atom in a molecule, allowing for unambiguous structural confirmation. nobraintoosmall.co.nz In the case of this compound, its identification was definitively achieved using ¹³C NMR reference spectra, which helped to resolve the ambiguity caused by its co-elution with (E)-β-caryophyllene in GC-MS analysis. nobraintoosmall.co.nz The ¹³C NMR spectrum reveals the total number of carbon atoms and their types (methyl, methylene, methine, and quaternary), which is essential for confirming the eudesmane-type sesquiterpene skeleton of this compound. libretexts.org

Table 2: Illustrative ¹³C NMR Data for Eudesmane-type Sesquiterpenes

Carbon Type Chemical Shift (δ) Range (ppm)
Quaternary (Olefinic) 125 - 152
Tertiary (Olefinic) 115 - 126
Tertiary (Aliphatic) 40 - 60
Secondary (Aliphatic) 28 - 35
Primary (Methyl) 20 - 22

(Data compiled from representative literature, e.g., nih.gov,)

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in an IR spectrum that acts as a molecular "fingerprint".

This compound is a sesquiterpene hydrocarbon, meaning its structure is composed solely of carbon and hydrogen atoms, including both saturated (alkane) and unsaturated (alkene) moieties. IR spectroscopy can confirm the presence of these functional groups. The spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending vibrations, as well as C=C stretching from its double bonds. The absence of strong absorptions for groups like hydroxyl (-OH) or carbonyl (C=O) would confirm its hydrocarbon nature.

Table 3: Characteristic IR Absorption Bands for Functional Groups in this compound

Functional Group Bond Vibration Characteristic Absorption Range (cm⁻¹)
Alkene =C-H stretch 3000 - 3100
Alkene C=C stretch 1640 - 1680
Alkane C-H stretch 2850 - 3000
Alkane C-H bend 1350 - 1470

(Data compiled from general spectroscopic tables, e.g.,,)

Advanced Mass Spectrometry (MS/MS, High-Resolution MS) for Fragment Analysis and Precise Mass Determination

Advanced mass spectrometry techniques, including tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), are pivotal in the structural elucidation and precise mass determination of complex organic molecules like this compound. lcms.czkhanacademy.orggenedata.com These methods provide detailed information about the fragmentation patterns and elemental composition of a compound, which is crucial for its unambiguous identification. uni-rostock.denih.gov

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. lcms.cz The process involves selecting a precursor ion of a specific mass-to-charge ratio (m/z), subjecting it to collision-induced dissociation (CID), and then analyzing the resulting fragment ions. lcms.czmiamioh.edu The fragmentation pattern is characteristic of the molecule's structure and can be used to identify it. libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry (HRMS) is essential for determining the precise mass of a molecule, which in turn allows for the calculation of its elemental formula. uni-rostock.denih.gov Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can measure mass to several decimal places. chromatographyonline.com This high mass accuracy enables the differentiation between compounds that have the same nominal mass but different elemental compositions (isobars). chromatographyonline.com

For this compound (C15H24), the theoretical exact mass can be calculated based on the masses of its constituent atoms (Carbon-12: 12.0000 Da, Hydrogen-1: 1.007825 Da). An HRMS measurement of a sample containing this compound would yield a mass very close to this theoretical value, confirming its elemental composition and distinguishing it from other potential compounds with the same nominal mass. This capability is particularly valuable in the analysis of complex mixtures like essential oils, where numerous isomers and other compounds may be present. mdpi.comnih.gov

The combination of MS/MS and HRMS provides a robust analytical workflow for the confident identification of this compound. HRMS confirms the elemental formula, while MS/MS provides structural information through fragmentation analysis, together offering a comprehensive characterization of the molecule. chromatographyonline.com

Protein and Enzyme Characterization

The biosynthesis of this compound involves specific enzymes, primarily terpene synthases. The characterization of these proteins is crucial for understanding the biochemical pathways leading to the formation of this sesquiterpene.

SDS-PAGE and Western Blot for Protein Expression

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique for separating proteins based on their molecular weight. iitg.ac.inresearchgate.net In the context of this compound research, SDS-PAGE is used to analyze the expression of recombinant enzymes, such as this compound synthase, in host organisms like E. coli. biorxiv.orgresearchgate.net

The process involves treating protein samples with SDS, a detergent that denatures the proteins and imparts a uniform negative charge. When these samples are run on a polyacrylamide gel and an electric field is applied, the proteins migrate towards the positive electrode at a rate inversely proportional to the logarithm of their molecular weight. iitg.ac.inneb-online.fr By comparing the migration of the target protein to that of known molecular weight standards, its size can be estimated. researchgate.net

For example, a study on a terpene synthase from Artemisia pallens with similarity to this compound synthase reported an expected molecular weight of 65.02 kDa. biorxiv.org SDS-PAGE analysis of the expressed protein would show a band corresponding to this size, confirming its successful expression. researchgate.net

Western Blotting can be used as a subsequent step to specifically detect the protein of interest. After SDS-PAGE, the separated proteins are transferred to a membrane, which is then incubated with a primary antibody that specifically binds to the target protein (e.g., this compound synthase). A secondary antibody, conjugated to a detectable enzyme or fluorophore, is then used to visualize the protein of interest. This technique provides higher specificity and confirms the identity of the expressed protein.

Enzyme Kinetic Studies and Activity Assays

Enzyme kinetic studies are essential for characterizing the catalytic efficiency and substrate specificity of the enzymes involved in this compound biosynthesis. wou.edumgcub.ac.in These studies typically involve measuring the initial reaction rate at varying substrate concentrations. numberanalytics.comlibretexts.org The precursor for sesquiterpenes like this compound is farnesyl diphosphate (B83284) (FPP). nih.gov

An enzyme activity assay for this compound synthase would involve incubating the purified enzyme with FPP and necessary cofactors, such as Mg2+. biorxiv.org The reaction products, including this compound, are then extracted and analyzed, often by gas chromatography-mass spectrometry (GC-MS). The rate of product formation is measured to determine the enzyme's activity.

Key kinetic parameters determined from these studies include:

Michaelis-Menten constant (Km): This constant represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). mgcub.ac.in It is an indicator of the enzyme's affinity for its substrate. A lower Km value generally indicates a higher affinity.

Maximum velocity (Vmax): This is the maximum rate of the reaction when the enzyme is saturated with the substrate.

Turnover number (kcat): This represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

These parameters provide valuable insights into the efficiency of the this compound synthase and how it compares to other terpene synthases. libretexts.orguni-hamburg.de

Table 1: Key Kinetic Parameters for Terpene Synthases

EnzymeSubstrateKm (μM)kcat (s-1)Major Product(s)
This compound Synthase (hypothetical)FPPData not availableData not availableThis compound
Germacrene A Synthase (A. pallens)FPPData not availableData not availableGermacrene A, β-elemene

Circular Dichroism (CD) for Chiral Molecule Conformation (if applicable)

Circular dichroism (CD) spectroscopy is a powerful technique for studying the structure of chiral molecules, including proteins and enantiomerically pure small molecules. biorxiv.orgcreative-proteomics.com It measures the differential absorption of left- and right-circularly polarized light. biorxiv.org

For proteins, such as this compound synthase, far-UV CD spectroscopy (typically in the 190-250 nm range) provides information about the protein's secondary structure content (e.g., α-helices, β-sheets, and random coils). creative-proteomics.comnih.gov Changes in the CD spectrum can indicate conformational changes in the enzyme upon substrate binding or due to changes in environmental conditions like temperature or pH. biorxiv.orgnih.gov This can be useful for studying the folding and stability of the enzyme. bbk.ac.ukelte.hu

While CD spectroscopy is primarily used for macromolecules, it can also be applied to chiral small molecules like this compound if it possesses a chromophore in proximity to its stereocenters. The CD spectrum of a chiral molecule is unique to its specific enantiomer and can be used to determine its absolute configuration by comparing the experimental spectrum to theoretical calculations or spectra of known compounds. However, the application of CD to a hydrocarbon like this compound, which lacks strong chromophores, might be challenging and may require specialized techniques or derivatization.

Current Research Directions and Future Perspectives

Elucidation of Uncharacterized Biosynthetic Pathway Steps and Novel Intermediates

The biosynthesis of cascarilladiene is part of the broader terpenoid pathway, originating from the C5 precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). biorxiv.org These are combined to form the C15 molecule farnesyl diphosphate (FPP), the direct precursor to all sesquiterpenes. biorxiv.orgwhiterose.ac.uk The cyclization of FPP is catalyzed by a specific class of enzymes known as terpene synthases (TPS).

While the initial cyclization step to form the this compound skeleton is known, research is ongoing to fully map out subsequent modifications and related pathways, particularly in plants where it is often a minor component in a complex mixture of sesquiterpenoids. In many plant species, this compound co-occurs with other sesquiterpenes like germacrene A, which is a precursor to sesquiterpene lactones (STLs). imrpress.comresearchgate.net The enzymes responsible for these pathways, primarily cytochrome P450 monooxygenases (P450s), often exhibit substrate promiscuity, meaning they can act on multiple related compounds. For instance, a germacrene A oxidase (GAO) from Cynara cardunculus (artichoke), which is involved in STL biosynthesis, has been shown to also convert this compound into its oxidized products. whiterose.ac.ukimrpress.comnih.gov This suggests a metabolic grid where multiple enzymes can act on a pool of sesquiterpene intermediates.

Future research aims to identify and characterize these downstream P450s and other enzymes that may modify the this compound skeleton, potentially leading to the discovery of novel, uncharacterized intermediates with unique biological activities. The use of techniques like CRISPR/Cas9 to knock out specific genes, such as those for germacrene A synthase (GAS) or GAO in chicory, helps to unravel the function of individual enzymes and identify potential functional redundancies or alternative pathways in the biosynthesis of related sesquiterpenes. imrpress.comresearchgate.net

Table 1: Key Enzymes and Intermediates in this compound-Related Biosynthesis

Enzyme/IntermediateClass/TypeRole/FunctionSource Organism Example
Farnesyl Diphosphate (FPP)PrecursorUniversal C15 precursor for sesquiterpenes. whiterose.ac.ukGeneral
This compound SynthaseTerpene Synthase (TPS)Catalyzes the cyclization of FPP to form this compound. d-nb.infoSolidago canadensis d-nb.info
Germacrene A Synthase (GAS)Terpene Synthase (TPS)Catalyzes the cyclization of FPP to form germacrene A. whiterose.ac.ukimrpress.comCichorium intybus (chicory) imrpress.com
Germacrene A Oxidase (GAO)Cytochrome P450Oxidizes germacrene A to germacrene A acid; can also oxidize this compound. whiterose.ac.ukimrpress.comCynara cardunculus whiterose.ac.uknih.gov
Costunolide (B1669451) Synthase (COS)Cytochrome P450Hydroxylates germacrene A acid, leading to costunolide formation. whiterose.ac.ukLactuca sativa (lettuce) whiterose.ac.uk

Discovery and Engineering of New this compound Synthase Variants with Altered Specificity

The enzyme responsible for the synthesis of this compound, this compound synthase, belongs to the large and diverse family of terpene synthases (TPS). These enzymes are known for their ability to generate significant molecular complexity from a single precursor, FPP. A key area of research is the discovery of new, naturally occurring TPS variants from different organisms, which may exhibit different product specificities or efficiencies.

Furthermore, protein engineering and synthetic biology offer powerful tools to create novel synthase variants with altered functions. nih.gov By using techniques like site-directed mutagenesis, researchers can modify the amino acids within the enzyme's active site. This can change the way the FPP precursor is folded and cyclized, leading to the production of different sesquiterpene isomers or even entirely new-to-nature molecules. Studies on related sesquiterpene synthases have shown that even minor changes in the amino acid sequence can dramatically alter the product profile. biorxiv.org This research direction holds promise for generating this compound synthase variants with enhanced production rates or altered specificity, creating a broader range of chemical structures for potential applications. nih.gov

Development of Sustainable and Scalable Biotechnological Production Platforms

Relying on extraction from natural plant sources for this compound is often inefficient due to low concentrations and complex purification requirements. Therefore, a major goal is the development of sustainable and scalable production platforms using microbial fermentation. interesjournals.orgdietfactor.com.pk This field, often called industrial biotechnology, leverages genetically engineered microorganisms like Escherichia coli or the yeast Saccharomyces cerevisiae to act as "cell factories." nih.gov

The process involves transferring the gene for this compound synthase, and potentially other pathway enzymes, into a microbial host. google.comnih.gov The host's metabolism is then optimized to increase the supply of the FPP precursor, channeling cellular resources towards the production of the target molecule. google.com This can involve overexpressing key enzymes in the native mevalonate (B85504) (MEV) or 1-deoxy-D-xylulose 5-phosphate (DXP) pathways, which produce the basic building blocks for all isoprenoids. google.com

The advantages of biotechnological production are significant:

Sustainability : It utilizes renewable feedstocks like sugars instead of relying on petrochemicals or slow-growing plants. interesjournals.org

Scalability : Fermentation can be scaled up in large bioreactors to produce commercial quantities.

Consistency : It provides a reliable and consistent supply, free from the seasonal and geographical variations of plant harvesting.

Current research focuses on optimizing these microbial systems for higher yields and efficiency, making the biotechnological production of this compound and other high-value terpenes economically viable. nih.govuni-kiel.de

Advanced Computational Chemistry and Molecular Modeling for this compound Research

Computational methods are becoming indispensable tools for accelerating research in enzymology and chemical synthesis. arxiv.org They provide insights that are often difficult or impossible to obtain through experimental methods alone.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to model chemical reactions at the electronic level. rsc.orgnih.gov For this compound, QC methods can be used to map the entire reaction pathway as the linear FPP molecule is cyclized into its complex three-dimensional structure by the synthase enzyme. These calculations can help researchers:

Identify the structures of transient intermediates. nih.gov

Determine the energy barriers for each step of the reaction. fiveable.me

Understand the electronic factors that guide the reaction towards a specific product.

By simulating the reaction mechanism, scientists can gain a fundamental understanding of how this compound synthase achieves its remarkable catalytic feat, which can guide future enzyme engineering efforts. rsc.orgnih.gov

Molecular Dynamics Simulations of Enzyme-Substrate Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. researchgate.netresearchgate.net In the context of this compound research, MD simulations can model the dynamic interaction between the this compound synthase enzyme and its FPP substrate. mdpi.com These simulations provide a virtual "microscope" to observe:

How the FPP substrate enters and binds to the enzyme's active site.

The conformational changes the enzyme undergoes to accommodate the substrate and catalyze the reaction.

The specific amino acid residues that are critical for binding and catalysis.

This information is invaluable for rational enzyme design, where specific mutations can be introduced to improve enzyme stability, activity, or specificity. researchgate.netmdpi.com

Integration of Omics Data for Systems Biology Understanding of this compound Metabolism

Systems biology aims to understand the complex interactions within a biological system as a whole, rather than focusing on individual components. isbscience.orgnih.gov This is achieved by integrating multiple layers of large-scale "omics" data. mdpi.com For this compound, this approach can provide a comprehensive picture of its metabolism within a plant or an engineered microbe.

The key omics fields include:

Genomics : The study of an organism's complete set of DNA, including the genes for this compound synthase and other pathway enzymes. mdpi.com

Transcriptomics : The analysis of all RNA molecules, revealing which genes are actively being expressed under certain conditions. plos.orgbiorxiv.org

Proteomics : The study of all proteins, quantifying the levels of enzymes present in the cell. mdpi.comnih.gov

Metabolomics : The comprehensive analysis of all metabolites, including this compound, its precursors, and any side products. plos.orgbiorxiv.org

By integrating these datasets, researchers can build predictive models of the metabolic network. mdpi.complos.orggithub.io This allows them to identify bottlenecks in the biosynthetic pathway, understand how the pathway is regulated, and devise more effective strategies for metabolic engineering to increase the production of this compound. biorxiv.org

Table 2: Application of Omics Data in this compound Research

Omics TypeData GeneratedApplication in this compound Research
Genomics Complete DNA sequence, gene identification.Identify genes for this compound synthase and other pathway enzymes in new organisms.
Transcriptomics RNA expression levels.Determine which pathway genes are activated or deactivated in response to environmental cues or genetic modification. nih.gov
Proteomics Protein abundance and modifications.Quantify the actual levels of biosynthetic enzymes present in the cell to identify translational bottlenecks.
Metabolomics Profile of all small-molecule metabolites.Measure the concentration of this compound, its precursors (like FPP), and competing pathway products to analyze metabolic flux. medrxiv.org

Q & A

Q. What are the established methods for isolating Cascarilladiene from natural sources, and how are purity thresholds validated?

this compound is typically isolated via solvent extraction (e.g., hexane/ethyl acetate gradients) followed by chromatographic techniques like flash column chromatography or HPLC. Purity validation involves tandem spectroscopic methods (NMR, HRMS) and comparison with literature data . For reproducibility, experimental protocols must detail solvent ratios, column parameters, and calibration standards to ensure consistency across studies .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound, and how are spectral discrepancies addressed?

Key techniques include 1^1H/13^{13}C NMR, DEPT, COSY, and NOESY for stereochemical assignment, complemented by X-ray crystallography for absolute configuration. Discrepancies in spectral data (e.g., unexpected coupling constants) require re-isolation, solvent polarity testing, or computational validation (DFT calculations) to rule out experimental artifacts .

Q. How are in vitro bioactivity assays for this compound designed to minimize false positives?

Assays should include positive/negative controls, dose-response curves, and counter-screens against unrelated targets. For example, cytotoxicity assays (e.g., MTT) must account for solvent interference (DMSO ≤0.1%) and use cell lines with validated sensitivity profiles. Triplicate runs and blinded data analysis reduce bias .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biosynthetic pathways of this compound across studies?

Contradictory biosynthetic data (e.g., proposed intermediates) are addressed through isotope-labeling experiments (e.g., 13^{13}C-labeled precursors) and heterologous expression in model organisms (e.g., E. coli with engineered terpene synthases). Meta-analyses of enzymatic kinetics and phylogenetic comparisons of synthase homologs further clarify pathway divergence .

Q. How can computational models improve the prediction of this compound’s physicochemical properties and reactivity?

Molecular dynamics (MD) simulations and density functional theory (DFT) optimize conformational analysis, while QSAR models correlate structural motifs with solubility or stability. Validation requires benchmarking against empirical data (e.g., HPLC retention times, kinetic stability assays) .

Q. What methodologies ensure robust structure-activity relationship (SAR) studies for this compound derivatives?

Q. How do researchers address batch-to-batch variability in this compound sourcing for longitudinal studies?

Implement QC/QA protocols, including NMR fingerprinting and LC-MS purity checks for each batch. Collaborative repositories with shared spectral libraries (e.g., PubChem, ChEMBL) enhance cross-study comparability .

Methodological Considerations for Data Integrity

  • Reproducibility : Detailed supplemental materials must include raw spectral data, chromatograms, and instrument parameters (e.g., NMR shim values, HPLC gradients) .
  • Bias Mitigation : Blinded data analysis and pre-registered experimental designs (e.g., on Open Science Framework) prevent selective reporting .
  • Data Contradictions : Use systematic reviews (PRISMA guidelines) to synthesize conflicting results, highlighting methodological differences (e.g., assay conditions, sample purity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.